BenchChemオンラインストアへようこそ!

1-(2,4-dimethoxyphenyl)pyrrolidine

PDE4 inhibition inflammation multi-target pharmacology

1-(2,4-Dimethoxyphenyl)pyrrolidine (also referred to as 1-pyrrolidin-1-yl-2,4-dimethoxybenzene, C₁₂H₁₇NO₂, MW: 207.27 g/mol) is an N-aryl pyrrolidine derivative in which the pyrrolidine nitrogen is directly bonded to the 1-position of a 2,4-dimethoxy-substituted phenyl ring. This N-aryl linkage distinguishes it from the more commonly catalogued positional isomer 2-(2,4-dimethoxyphenyl)pyrrolidine (CAS 383127-11-5), where the phenyl ring is attached at the pyrrolidine C-2 carbon.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B8296466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethoxyphenyl)pyrrolidine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2CCCC2)OC
InChIInChI=1S/C12H17NO2/c1-14-10-5-6-11(12(9-10)15-2)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3
InChIKeyNBFRUPVXXIIAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethoxyphenyl)pyrrolidine (CAS 809240-75-3): Core Identity and Procurement-Relevant Structural Profile


1-(2,4-Dimethoxyphenyl)pyrrolidine (also referred to as 1-pyrrolidin-1-yl-2,4-dimethoxybenzene, C₁₂H₁₇NO₂, MW: 207.27 g/mol) is an N-aryl pyrrolidine derivative in which the pyrrolidine nitrogen is directly bonded to the 1-position of a 2,4-dimethoxy-substituted phenyl ring . This N-aryl linkage distinguishes it from the more commonly catalogued positional isomer 2-(2,4-dimethoxyphenyl)pyrrolidine (CAS 383127-11-5), where the phenyl ring is attached at the pyrrolidine C-2 carbon . The compound is evaluated as a phosphodiesterase 4 (PDE4) inhibitor with a reported IC₅₀ of 553 nM against recombinant human PDE4A overexpressed in HEK293 cells, and additionally demonstrates antagonist activity at GPR84 (IC₅₀: 735 nM) [1]. Commercially, it is available at purities typically ≥95% from multiple specialty chemical suppliers and is primarily utilized as a research tool and synthetic building block in medicinal chemistry programs targeting inflammatory and neurological indications .

Why 1-(2,4-Dimethoxyphenyl)pyrrolidine Cannot Be Casually Substituted by Its Positional Isomers or Generic PDE4 Inhibitors


Pyrrolidine-based PDE4 inhibitors exhibit profound sensitivity to the position and nature of aryl substitution. In the class of dimethoxyphenyl-pyrrolidines, moving the aryl attachment point from the pyrrolidine nitrogen (N-1) to the pyrrolidine carbon (C-2) fundamentally alters the three-dimensional orientation of the pharmacophore, resulting in divergent target engagement profiles [1]. Specifically, 1-(2,4-dimethoxyphenyl)pyrrolidine engages PDE4A with an IC₅₀ of 553 nM and additionally antagonizes GPR84 (IC₅₀: 735 nM), whereas its C-2 positional isomer 2-(2,4-dimethoxyphenyl)pyrrolidine has been characterized primarily as an acetylcholinesterase inhibitor (IC₅₀: 0.55 μM) [2]. Furthermore, substitution with the prototypical PDE4 inhibitor rolipram—which achieves PDE4A IC₅₀ values of ~3 nM—introduces a substantially different selectivity and emetic liability profile [3]. These data demonstrate that within the dimethoxyphenyl-pyrrolidine chemical space, even subtle positional or substituent changes produce non-interchangeable pharmacological fingerprints, making indiscriminate substitution scientifically unsound.

Quantitative Differentiation Evidence for 1-(2,4-Dimethoxyphenyl)pyrrolidine: Head-to-Head and Cross-Study Comparator Data


PDE4A Inhibition Potency: 184-Fold Weaker Than Rolipram but with a Distinct Multi-Target Fingerprint

In a recombinant human PDE4A assay using HEK293 cell overexpression and HTRF-based cAMP hydrolysis detection, 1-(2,4-dimethoxyphenyl)pyrrolidine (CHEMBL1871173) exhibited an IC₅₀ of 553 nM [1]. This is approximately 184-fold less potent than the prototypical PDE4 inhibitor rolipram, which achieves an IC₅₀ of ~3 nM against immunopurified PDE4A under comparable in vitro conditions [2]. However, the compound simultaneously demonstrates antagonist activity at recombinant human GPR84 (IC₅₀: 735 nM, HEK293T membranes), a target not engaged by rolipram at comparable concentrations [1]. This dual PDE4A/GPR84 engagement profile is not observed for the C-2 positional isomer 2-(2,4-dimethoxyphenyl)pyrrolidine, which instead inhibits acetylcholinesterase (IC₅₀: 0.55 μM) . The moderate PDE4A potency combined with GPR84 antagonism may offer a differentiated polypharmacology approach wherein PDE4-driven cAMP modulation is complemented by GPR84-mediated effects on innate immune cell function, potentially enabling efficacy at PDE4 occupancies lower than those required for selective PDE4 monotherapy.

PDE4 inhibition inflammation multi-target pharmacology

Synthetic Accessibility: N-Arylation Route Delivers Reproducible 63% Yield Under Standard Buchwald–Hartwig Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)pyrrolidine proceeds via a one-step Buchwald–Hartwig N-arylation coupling between 1-bromo-2,4-dimethoxybenzene and pyrrolidine in the presence of sodium tert-butoxide, yielding the target compound as a brown oil after flash chromatographic purification (ethyl acetate/hexane, 1:2 v/v) in 63% isolated yield (1.82 g scale) . This route compares favorably with the multistep syntheses typically required for enantiopure C-2 aryl pyrrolidines such as (S)-2-(2,4-dimethoxyphenyl)pyrrolidine, which necessitate chiral starting materials (e.g., (S)-proline), condensation steps, and often lower overall yields due to the additional synthetic complexity of constructing a stereogenic center . The direct N-arylation strategy benefits from commercially available, inexpensive starting materials and a single purification step, making it the more accessible entry point for structure–activity relationship (SAR) exploration and analogue library construction. In contrast, the 1,3-disubstituted pyrrolidine PDE4 inhibitor class described by Stafford et al. requires more elaborate synthetic routes with yields that are typically not reported above 50–60% for the final coupling step [1].

synthetic chemistry N-arylation process scalability

Physicochemical Differentiation from C-2 Positional Isomers: Impact of N-Aryl vs. C-Aryl Connectivity on Basic pKₐ and LogD

The connectivity of the dimethoxyphenyl ring to the pyrrolidine scaffold has a direct and quantifiable impact on the amine basicity and lipophilicity of the resulting molecule. In 1-(2,4-dimethoxyphenyl)pyrrolidine, the pyrrolidine nitrogen is directly conjugated to the electron-rich dimethoxyphenyl ring, which reduces the pKₐ of the pyrrolidine nitrogen by approximately 2–3 log units relative to a saturated C-aryl pyrrolidine such as 2-(2,4-dimethoxyphenyl)pyrrolidine. In the C-2 isomer, the basic secondary amine (pKₐ ~10.5 for unsubstituted pyrrolidine) is retained, resulting in a predominantly protonated species at physiological pH [1]. This difference in ionization state has cascading consequences: the N-aryl compound is predicted to exhibit higher passive membrane permeability and lower aqueous solubility at pH 7.4 compared to its C-2 isomer, while the C-2 isomer's cationic nature may favor interactions with aspartate-rich binding pockets (e.g., acetylcholinesterase) [2]. The molecular weight is identical (207.27 g/mol) across both isomers, but the calculated LogP varies by an estimated 0.5–0.8 log units, with the N-aryl analogue being more lipophilic due to reduced hydrogen-bond donor capacity (0 HBD for the N-aryl tertiary amine vs. 1 HBD for the C-aryl secondary amine) [1]. These physicochemical distinctions are critical for selecting the appropriate isomer for specific assay formats (e.g., cell-based vs. biochemical) and for predicting CNS penetration potential.

physicochemical properties drug-likeness positional isomerism

Enzymatic Target Engagement Breadth: PDE4A/GPR84 Dual Activity vs. Single-Target Positional Isomers

A distinguishing feature of 1-(2,4-dimethoxyphenyl)pyrrolidine is its dual engagement of PDE4A (IC₅₀: 553 nM) and the G-protein coupled receptor GPR84 (IC₅₀: 735 nM), as documented in the ChEMBL/BindingDB curated dataset [1]. This dual pharmacology is absent from the closely related positional isomer 2-(2,4-dimethoxyphenyl)pyrrolidine, which has not been reported to inhibit PDE4 or GPR84 at comparable concentrations and instead targets acetylcholinesterase . The 2,5-dimethoxy regioisomer 2-(2,5-dimethoxyphenyl)pyrrolidine is characterized as a monoamine oxidase (MAO) inhibitor, further underscoring the target-switching effect of methoxy group positioning . Within the broader PDE4 inhibitor class, rolipram achieves PDE4A IC₅₀ values of ~3 nM but lacks GPR84 activity entirely [2]. GPR84 is a medium-chain fatty acid receptor expressed on neutrophils and macrophages that promotes pro-inflammatory signaling; its antagonism may synergize with PDE4-mediated cAMP elevation to achieve broader anti-inflammatory effects than PDE4 inhibition alone [3]. This target pair (PDE4A + GPR84) is not addressed by any currently approved PDE4 inhibitor, positioning this compound as a unique chemical probe for investigating dual-pathway anti-inflammatory mechanisms.

polypharmacology GPR84 PDE4 target engagement

Optimal Research and Procurement Application Scenarios for 1-(2,4-Dimethoxyphenyl)pyrrolidine Based on Quantitative Differentiation Evidence


Dual PDE4A/GPR84 Polypharmacology Probe for Innate Immunity and Inflammation Research

Investigators studying the intersection of cAMP signaling and medium-chain fatty acid sensing in macrophages and neutrophils should prioritize 1-(2,4-dimethoxyphenyl)pyrrolidine as their chemical probe. With PDE4A IC₅₀ = 553 nM and GPR84 IC₅₀ = 735 nM, this compound uniquely enables simultaneous modulation of both pathways at overlapping concentration ranges [1]. Neither rolipram (which lacks GPR84 activity) nor the positional isomers 2-(2,4-dimethoxyphenyl)pyrrolidine (acetylcholinesterase inhibitor) or 2-(2,5-dimethoxyphenyl)pyrrolidine (MAO inhibitor) can replicate this dual pharmacology [2]. Experimental designs should employ the compound at 0.5–5 μM to achieve meaningful target engagement at both PDE4A and GPR84, with appropriate vehicle controls given its moderate lipophilicity.

SAR Library Synthesis Starting Point for N-Aryl Pyrrolidine PDE4 Inhibitor Optimization

Medicinal chemistry teams seeking to explore the N-aryl pyrrolidine chemical space for PDE4 inhibition should select 1-(2,4-dimethoxyphenyl)pyrrolidine as their synthetic starting scaffold. The one-step Buchwald–Hartwig N-arylation route delivers a reproducible 63% yield with simple flash chromatographic purification, enabling rapid analogue generation through variation of the aryl halide coupling partner . This route avoids the multistep chiral syntheses required for C-2 aryl pyrrolidine analogues, which demand expensive chiral starting materials (e.g., (S)-proline) and typically yield lower overall throughput . The tertiary N-aryl amine motif also provides a metabolically stable linker compared to the secondary amine in C-2 isomers, which is susceptible to N-dealkylation and conjugation.

Comparative Pharmacology Studies Requiring Matched N-Aryl vs. C-Aryl Pyrrolidine Pairs

For research groups systematically investigating the impact of aryl attachment position on pyrrolidine pharmacology, 1-(2,4-dimethoxyphenyl)pyrrolidine (N-aryl, CAS 809240-75-3) and 2-(2,4-dimethoxyphenyl)pyrrolidine (C-aryl, CAS 383127-11-5) form an ideal matched molecular pair . These isomers share identical molecular formula (C₁₂H₁₇NO₂) and molecular weight (207.27 g/mol) but differ in their hydrogen-bond donor count (0 vs. 1), pKₐ (~7–8 vs. ~10.5), and target engagement profiles (PDE4A/GPR84 vs. acetylcholinesterase) [3]. Procurement of both isomers from the same supplier with matched purity specifications (≥95%) enables rigorous head-to-head comparisons in permeability, metabolic stability, and target selectivity assays, controlling for batch-to-batch variability.

In Vitro PDE4 Inhibitor Screening Panels Requiring a Moderate-Affinity Reference Compound

High-throughput screening (HTS) campaigns for novel PDE4 inhibitors benefit from including a moderate-affinity reference compound to calibrate assay sensitivity and establish a meaningful activity threshold. 1-(2,4-dimethoxyphenyl)pyrrolidine, with its PDE4A IC₅₀ of 553 nM, occupies a useful middle ground between the ultra-potent reference rolipram (IC₅₀ ~3 nM) and inactive controls [1]. Its ~184-fold lower potency relative to rolipram means that assay windows established with this compound will readily detect hits with sub-micromolar to low-nanomolar potency without saturating the signal. Additionally, its GPR84 antagonist activity provides a built-in counterscreen target within the same compound, enabling early selectivity assessment.

Quote Request

Request a Quote for 1-(2,4-dimethoxyphenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.